molecular formula C20H18N6O B5496292 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide

Katalognummer B5496292
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: UJFZJTPSZOYPAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Wirkmechanismus

BMN-673 works by inhibiting the activity of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes, which play a critical role in DNA repair mechanisms. When DNA is damaged, this compound enzymes are activated to repair the damage. Inhibition of this compound enzymes prevents DNA repair and leads to the accumulation of DNA damage, ultimately resulting in cell death. BMN-673 is particularly effective in cancer cells that have defects in DNA repair mechanisms, as they are more reliant on this compound enzymes for DNA repair.
Biochemical and Physiological Effects
BMN-673 has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. BMN-673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BMN-673 in lab experiments is its potency and selectivity for N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes. This makes it a valuable tool for studying the role of this compound enzymes in DNA repair mechanisms and their potential as therapeutic targets in cancer treatment. However, one limitation of BMN-673 is its high cost, which may limit its accessibility for some researchers.

Zukünftige Richtungen

There are several potential future directions for the use of BMN-673 in cancer treatment. One area of focus is the development of combination therapies that combine BMN-673 with other targeted therapies or immunotherapies. Another area of interest is the use of BMN-673 in combination with DNA-damaging agents, such as chemotherapy or radiation therapy, to enhance their efficacy. There is also ongoing research into the potential use of BMN-673 in other cancer types beyond breast, ovarian, and prostate cancers. Finally, there is interest in developing N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide inhibitors that are more potent and selective than BMN-673, with fewer off-target effects.

Synthesemethoden

The synthesis of BMN-673 involves a series of chemical reactions that start with the reaction of 3-bromo-2-chloropyridine with 1H-benzimidazole-1-carboxaldehyde to form the intermediate product, 2-(1H-benzimidazol-1-yl)-3-bromo-pyridine. This intermediate is then reacted with 2-cyanomethyl-3-(dimethylamino)crotonate to produce the final product, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide.

Wissenschaftliche Forschungsanwendungen

BMN-673 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer treatment. Its ability to inhibit N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes makes it particularly effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. BMN-673 has shown promising results in clinical trials for the treatment of breast, ovarian, and prostate cancers, and is currently being evaluated for its potential use in other cancer types.

Eigenschaften

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(methylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-21-18-15(7-5-10-22-18)20(27)24-12-14-6-4-11-23-19(14)26-13-25-16-8-2-3-9-17(16)26/h2-11,13H,12H2,1H3,(H,21,22)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFZJTPSZOYPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.